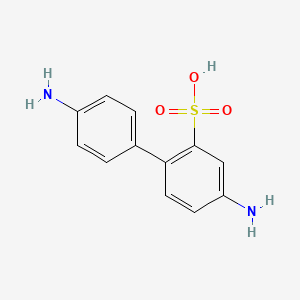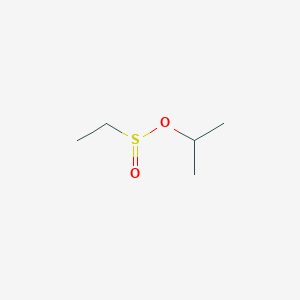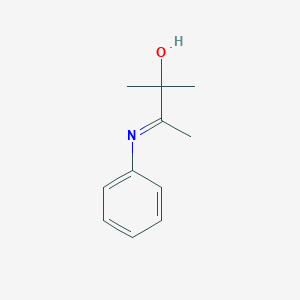
(3e)-2-Methyl-3-(phenylimino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is an organic compound that belongs to the class of imines. Imines are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to a hydrogen atom or an organic group. This particular compound features a phenyl group attached to the imine nitrogen and a hydroxyl group on the butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3e)-2-Methyl-3-(phenylimino)butan-2-ol typically involves the condensation of an appropriate ketone with an amine. One possible route is the reaction of 2-methyl-3-butanone with aniline under acidic or basic conditions to form the imine. The reaction may require a dehydrating agent to drive the equilibrium towards imine formation.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3e)-2-Methyl-3-(phenylimino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation with a catalyst like palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3e)-2-Methyl-3-(phenylimino)butan-2-ol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for (3e)-2-Methyl-3-(phenylimino)butan-2-ol would depend on its specific application. In general, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(3e)-2-Methyl-3-(phenylimino)butan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(3e)-2-Methyl-3-(phenylimino)butan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is unique due to the presence of both a hydroxyl group and an imine group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
49633-50-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-3-phenyliminobutan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-9(11(2,3)13)12-10-7-5-4-6-8-10/h4-8,13H,1-3H3 |
InChI Key |
NVQJITVPOMHQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

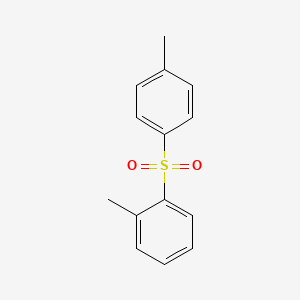
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
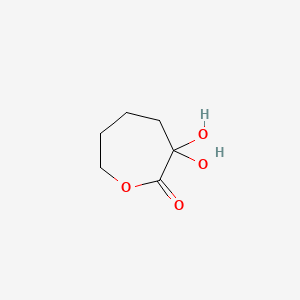
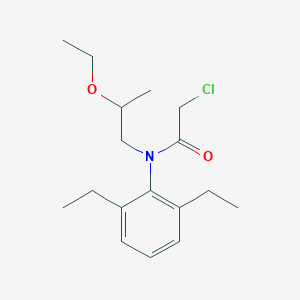

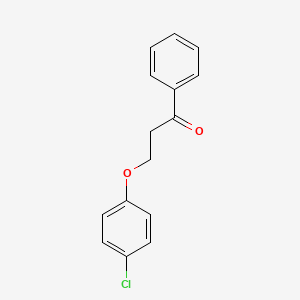
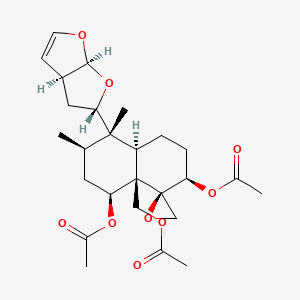
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
